2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione
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Overview
Description
2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound features a benzylidene group attached to an indene-dione core, with hydroxyl groups at the 3 and 4 positions of the benzylidene ring. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione typically involves the condensation of 3,4-dihydroxybenzaldehyde with indene-1,3-dione. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the indene-dione core can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((3,4-Dihydroxybenzylidene)amino)-7-hydroxy-2H-chromen-2-one
- (E)-O-(4-(((7-hydroxy-2-oxo-2H-chromen-3-yl)imino)methine)phenyl)dimethylcarbamothioate
Uniqueness
2-(3,4-Dihydroxybenzylidene)-1h-indene-1,3(2h)-dione is unique due to its indene-dione core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its structure allows for diverse functionalization, making it a versatile compound in various applications .
Properties
Molecular Formula |
C16H10O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H10O4/c17-13-6-5-9(8-14(13)18)7-12-15(19)10-3-1-2-4-11(10)16(12)20/h1-8,17-18H |
InChI Key |
HNKTYJVAICSKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)C2=O |
Origin of Product |
United States |
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